molecular formula C9H13NO B024965 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 19817-07-3

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B024965
CAS RN: 19817-07-3
M. Wt: 151.21 g/mol
InChI Key: YRTHQTAVIFQEEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step chemical processes. One approach for the synthesis of related azabicyclooctanes involves the use of two-dimensional NMR spectroscopy and X-ray crystallography to characterize the structural features of these compounds post-synthesis. The synthesis can be guided by spectroscopic data to ensure the correct structural configuration is achieved (Arias-Pérez et al., 1991).

Molecular Structure Analysis

The molecular structure of azabicyclooctanes is characterized using advanced spectroscopic techniques. For instance, compounds within this family have been studied using 1H, 13C NMR, and 2D NMR spectroscopy, alongside X-ray diffraction to determine their crystal structures. These studies help in establishing the proton magnetic parameters and the carbon and proton spin systems, which are crucial for understanding the compound's reactivity and physical properties (Arias-Pérez et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol can be inferred from studies on similar azabicyclooctanes, which have shown the ability to undergo a range of chemical transformations. These include Michael-type additions and reactions with organocuprates and other nucleophiles, leading to the formation of various substituted azabicyclooctanes with potential pharmacological activities (Lemonnier & Charette, 2012).

Physical Properties Analysis

The physical properties of azabicyclooctanes, such as 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, are closely linked to their molecular structure. The conformational preferences, determined by spectroscopic analyses, influence properties like boiling points, melting points, and solubilities. The preferred chair-envelope conformation, with substituents in equatorial positions, impacts the compound's stability and physical state at room temperature (Iriepa et al., 2003).

Chemical Properties Analysis

The chemical properties of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, including reactivity patterns and functional group behavior, can be extrapolated from related compounds. The presence of the ethynyl group and the hydroxyl functionality within the azabicyclooctane framework suggests potential sites for nucleophilic and electrophilic attacks, respectively. These functional groups also imply the possibility for further functionalization and derivatization, making the compound a versatile intermediate in organic synthesis (Lemonnier & Charette, 2012).

properties

IUPAC Name

3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTHQTAVIFQEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CN2CCC1CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394209
Record name 3-ethynyl-3-quinuclidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

CAS RN

19817-07-3
Record name 3-ethynyl-3-quinuclidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (100 ml of a 2M solution in pentane) was added portion-vise over a period of 20 minutes to a stirred solution of ethynyltrimethylsilane (19.6 g) in dry tetrahydrofuran (400 ml) at -70° C. The mixture was stirred for 1 hour at -70° C. A solution of 3-quinuclidinone (2.4 g) in dry tetrahydrofuran (100 ml) was then added to the mixture and the mixture stirred for 1 hour at -70° C. Methanol (1 ml) was then added to the mixture and the mixture allowed to warm to room temperature. The solvents were removed by evaporation. Methanol (500 ml) and potassium carbonate (40 g) were added to the residue and the mixture was stirred for 1 hour. The solvent was removed by evaporation. The residue was triturated with water (500 ml) and then dried in vacuo to give 3-ethynyl-3-hydroxy-quinuclidine as a solid, m.p. 193-197° C.; NMR (DMSO-d6): 1.5-1.3(1H, m), 1.4-1.6(1H, m), 1.7-1.95(3H, m), 2.55-2.8(5H, m), 2.95(1H, d), 3.3(1H, d) and 5.4(1H, s); m/z 152 (M+H).
Quantity
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400 mL
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100 mL
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1 mL
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Synthesis routes and methods II

Procedure details

A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver esterase (8.0 ml, 9200 units,in 3.2M aqueous ammonium sulphate solution at pH 8; S1 gma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2H aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH 9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg), m.p. 204-207° C., [α]20D =+54.5° (C=0.99, methanol).
Name
(±)-3-ethynyl-3-butyryloxyquinuclidine
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4.42 g
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35 mL
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700 mL
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30 mL
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Synthesis routes and methods III

Procedure details

A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver eaterase (8.0 ml, 9200 units, in 3.2M aqueous ammonium sulphate solution at pH8; Sigma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2M aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg) m.p. 204°-207° C., [α]20D =54.5° (C=0.99, methanol).
Name
(±)-3-ethynyl-3-butyryloxyquinuclidine
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
35 mL
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reactant
Reaction Step One
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700 mL
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Synthesis routes and methods IV

Procedure details

The above oil containing (-)-3-ethynyl-3-butyryloxyquinuclidine was treated with a solution of potassium hydroxide (2.24 g) in methanol (50 ml). The mixture was stirred at ambient temperature for 2 hours. The mixture was evaporated and deionised water (2 ml) was added to the residue to give a solid. The solid was collected by filtration, washed with water (2×2 ml) and dried under vacuum over phosporus pentoxide to give (-)-3-ethynyl-3-hydroxyquinuclidine (611 mg) as a solid, m.p. 199°-202° C., [α]19D =-56.1° (C=1.02, methanol).
Name
(-)-3-ethynyl-3-butyryloxyquinuclidine
Quantity
0 (± 1) mol
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2.24 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
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3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 3
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3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 4
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3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 5
Reactant of Route 5
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 6
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

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